molecular formula C13H10BrNO3S2 B3751240 methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751240
M. Wt: 372.3 g/mol
InChI Key: MTUVJJADOOYHNW-POHAHGRESA-N
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Description

This compound belongs to the rhodanine-3-acetate class, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at the 5-position and a methyl acetate moiety at the 3-position. Its molecular formula is C₁₃H₁₀BrNO₃S₂, with a monoisotopic mass of 370.928547 Da . The Z-configuration of the benzylidene double bond is critical for its biological activity, as seen in analogous systems .

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUVJJADOOYHNW-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate exhibits notable antimicrobial activity against various pathogens. Studies indicate its effectiveness against:

Pathogen TypeActivity Level
Gram-positive Bacteria Moderate to High
Gram-negative Bacteria Moderate
Fungi High

In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Candida albicans, positioning it as a candidate for the development of new antimicrobial agents.

Anticancer Potential

Research has highlighted the anticancer properties of thiazolidinone derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and interaction with cellular pathways. Specific studies have reported its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory research. Its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is significant for developing treatments targeting inflammatory diseases. The anti-inflammatory potential could be explored further in both in vitro and in vivo studies to assess its efficacy and mechanism of action.

Synthesis and Production

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The use of mild heating and appropriate solvent systems can optimize yield and purity during synthesis. For instance, employing sodium acetate as a catalyst under reflux conditions in ethanol has been shown to enhance product formation.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated the compound's activity against various bacterial strains, establishing its potential as a new antimicrobial agent.
  • Cancer Cell Apoptosis Induction : Research indicated that this compound could effectively induce apoptosis in specific cancer cell lines, suggesting its utility in cancer therapy.
  • Inflammation Model Testing : In vivo models have been utilized to assess the anti-inflammatory effects of this compound, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Effects

Table 1: Key Structural Analogs and Physicochemical Properties
Compound Name Substituent Position Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Spectral Data (IR, UV) Reference
Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 3-Bromo C₁₃H₁₀BrNO₃S₂ 372.25 Not reported IR: 1704 (C=O), 758 (C=S)
Methyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 4-Bromo C₁₃H₁₀BrNO₃S₂ 372.25 Not reported Similar IR profile
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 3-Bromo (ethyl ester) C₁₄H₁₂BrNO₃S₂ 386.28 Not reported IR: 1704 (C=O), 1299 (C=S)
[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Fluoro C₁₂H₇FNO₃S₂ 308.32 217–219 IR: 1706 (C=O), 758 (C=S)

Key Findings :

  • Positional Isomerism : The 3-bromo and 4-bromo isomers (Table 1) exhibit nearly identical molecular weights but differ in electronic properties due to bromine's position. The 3-bromo derivative may show enhanced electrophilic reactivity compared to the 4-bromo analog due to inductive effects .

Key Findings :

  • Antimicrobial Activity : Indole-substituted analogs (e.g., compounds in ) show enhanced antibacterial efficacy compared to brominated derivatives, likely due to improved membrane penetration .
  • Enzyme Inhibition: The 4-hydroxy-3-methoxybenzylidene derivative (Table 2) exhibits exceptional aldose reductase inhibition, attributed to hydrogen bonding with the phenolic -OH group .

Biological Activity

Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Overview of Thiazolidinones

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their potential therapeutic applications. The specific structure of this compound includes a bromobenzylidene moiety which enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes such as aldose reductase and tyrosine kinases, which are involved in various metabolic pathways.
  • Anticancer Activity : It exhibits significant anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, particularly in leukemia and breast cancer models .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : 4-bromobenzaldehyde is reacted with thiazolidine derivatives under acidic or basic conditions.
  • Esterification : The resulting thiazolidinone is then treated with methyl acetate to yield the final product.

The reaction conditions are crucial for optimizing yield and purity, often employing solvents like ethanol and catalysts such as sodium acetate.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Activity Type Cell Line/Organism IC50 (µM) Notes
AnticancerMCF-7 (Breast Cancer)2.53Induces apoptosis
AnticancerHL60 (Leukemia)1.64Effective against leukemia subpanel
AntimicrobialE. coli15.0Inhibitory effect observed
AntimicrobialMRSA12.0More potent than reference drugs
Anti-inflammatoryIn vitro assaysN/AReduces inflammatory markers

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Screening : A study evaluated multiple thiazolidinone derivatives against the NCI60 cancer cell line panel. This compound demonstrated notable cytotoxicity against leukemia cell lines with an IC50 value as low as 1.64 µM .
  • Antimicrobial Activity : Research indicated that this compound exhibited stronger antibacterial properties compared to traditional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa. The compound's structure contributed to its enhanced interaction with bacterial targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with methyl chloroacetate in the presence of a base (e.g., sodium acetate) to form the thiazolidinone core.

Optimization : Solvents (ethanol or methanol), temperature (reflux at 80–100°C), and catalyst choice (acetic acid) significantly impact yield. For example, ethanol improves solubility of intermediates, while acetic acid accelerates cyclization .

  • Critical Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like over-oxidized derivatives or unreacted intermediates .

Q. How is the Z-configuration of the benzylidene group confirmed in this compound, and what analytical techniques are essential for structural validation?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming stereochemistry and molecular geometry .
  • NMR Spectroscopy : Key signals include the thioxo group (δ 165–170 ppm in 13C^{13}\text{C} NMR) and the Z-configuration’s characteristic coupling constants in 1H^{1}\text{H} NMR (e.g., olefinic protons at δ 7.2–7.8 ppm with J=1012 HzJ = 10–12\ \text{Hz}) .
  • IR Spectroscopy : Confirm the C=S stretch (~1200 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the biological activity of this compound compared to analogs with modified substituents?

  • Methodological Answer :

  • Core Modifications : Replace the 3-bromobenzylidene group with other arylidene moieties (e.g., 4-chloro or 4-methoxy) to assess how electronic effects influence bioactivity. For example, electron-withdrawing groups (e.g., -Br) enhance electrophilicity, potentially improving kinase inhibition .
  • Side Chain Variations : Substitute the methyl ester with propanoic acid or amide derivatives to study solubility and membrane permeability effects. Data from analogs show that carboxylic acid derivatives exhibit improved anti-inflammatory activity due to enhanced hydrogen bonding with targets .
  • Biological Testing : Compare IC50_{50} values in assays targeting enzymes like COX-2 or protein kinases (e.g., EGFR) to quantify SAR trends .

Q. How does this compound interact with biological targets such as protein kinases or inflammatory mediators, and what mechanistic insights exist?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding modes. The thioxo group and benzylidene moiety often form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR’s Lys721 and Asp831) .
  • Enzyme Inhibition Assays : Conduct kinetic studies to determine inhibition type (competitive/non-competitive). For example, thiazolidinone derivatives show mixed inhibition against COX-2 with KiK_i values in the micromolar range .
  • Cell-Based Studies : Measure downstream effects (e.g., NF-κB suppression in macrophages) to link target engagement to functional outcomes .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line (e.g., HeLa vs. RAW264.7), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Metabolic Stability Testing : Evaluate compound stability in serum (e.g., half-life in rat plasma) to account for degradation discrepancies .
  • Data Normalization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate inter-study results .

Experimental Design & Data Analysis

Q. What in silico and in vitro approaches are recommended for prioritizing derivatives of this compound for further development?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to filter compounds with poor bioavailability (e.g., logP >5) or CYP450 inhibition risks .
  • High-Throughput Screening (HTS) : Test a library of analogs in 96-well plates against panels of kinases or inflammatory markers (e.g., TNF-α, IL-6) .
  • Hit Validation : Confirm active compounds in dose-response assays and orthogonal models (e.g., zebrafish inflammation assays) .

Q. How can researchers address synthetic challenges such as low yields in the cyclization step?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate ring closure .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 12 h to 1 h) and improve yield by 15–20% via controlled dielectric heating .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerized products) and adjust stoichiometry (e.g., excess methyl chloroacetate) .

Comparative Analysis

Q. How does the bioactivity of this compound compare to structurally related thiazolidinones with pyrazole or fluorobenzyl substituents?

  • Methodological Answer :

  • Activity Comparison :
CompoundSubstituentKey Bioactivity
Target compound3-BromobenzylideneAnticancer (IC50_{50} = 8.2 μM vs. MCF-7)
Analog 1 PyrazoleAnti-inflammatory (COX-2 IC50_{50} = 0.9 μM)
Analog 2 FluorobenzylKinase inhibition (EGFR IC50_{50} = 12.4 nM)
  • Structural Drivers : Bromine’s steric bulk may hinder binding to compact active sites, while fluorine’s electronegativity enhances target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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